Regioisomeric Purity: Precise Ortho-Iodo, Para-Chloro, Benzylic-Bromo Topology
1-(Bromomethyl)-4-chloro-2-iodobenzene is defined by the IUPAC nomenclature and SMILES string IC1=CC(Cl)=CC=C1CBr, which explicitly confirms the iodine at position 2 (ortho to the bromomethyl group) and chlorine at position 4 (para to the bromomethyl group) . In contrast, the analog 1-(Bromomethyl)-2-chloro-4-iodobenzene (CAS 135049-84-2) places chlorine ortho and iodine para relative to the bromomethyl group, resulting in a fundamentally different electronic and steric environment [1]. This regioisomeric precision is critical for reactions where the ortho-iodo group directs metal-catalyzed oxidative addition, a feature not quantifiably comparable in the 2-chloro-4-iodo isomer.
| Evidence Dimension | Substitution Pattern (Position of Halogens) |
|---|---|
| Target Compound Data | Iodine at ortho (C2), Chlorine at para (C4) relative to CH2Br |
| Comparator Or Baseline | 1-(Bromomethyl)-2-chloro-4-iodobenzene (Iodine at para, Chlorine at ortho) |
| Quantified Difference | Structural isomerism; no direct reactivity ratio available |
| Conditions | N/A |
Why This Matters
Procurement of the correct regioisomer is non-negotiable for synthetic sequences that rely on the ortho-iodo directing effect and the distinct electronic properties of the para-chloro substituent.
- [1] PubChem. 1-(Bromomethyl)-2-chloro-4-iodobenzene. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
